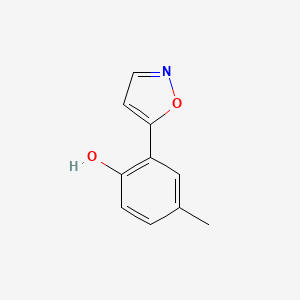
2-(5-Isoxazolyl)-4-methylphenol
描述
2-(5-Isoxazolyl)-4-methylphenol (CAS: 164171-56-6) is an isoxazole derivative with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . Its structure features a phenol group substituted at the 4-position with a methyl group and at the 2-position with a 5-isoxazolyl moiety. Key physicochemical properties include:
- Melting Point: 175–177°C
- SMILES: CC1=CC(=C(C=C1)O)C2=CC=NO2
- InChIKey:
OZKYVNKXVHASGF-UHFFFAOYSA-N - Collision Cross-Section (CCS): Predicted values range from 134.7 Ų ([M+H]⁺) to 148.9 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
The compound is classified as an irritant (Hazard Code Xi) and is utilized in agrochemical and pharmaceutical research due to its heterocyclic framework .
Structure
3D Structure
属性
IUPAC Name |
4-methyl-2-(1,2-oxazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-9(12)8(6-7)10-4-5-11-13-10/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKYVNKXVHASGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164171-56-6 | |
| Record name | 2-(5-Isoxazolyl)-4-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
相似化合物的比较
2-(1H-1,3-Benzodiazol-2-yl)-4-methylphenol
- Structure : Replaces the isoxazole ring with a benzimidazole group.
- The methyl group at the 4-position introduces steric hindrance, altering electrophilic substitution pathways compared to the isoxazole derivative .
- Applications : Versatile in catalysis and medicinal chemistry due to hydrogen-bonding capabilities .
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid
- Structure : Features a methoxyphenyl group and a carboxylic acid substituent on the isoxazole ring.
- The carboxylic acid group enhances solubility in polar solvents, whereas the phenol group in the target compound offers milder acidity .
- Applications : Studied for antitumor activity via aurora kinase inhibition .
5-(4-Methylphenyl)isothiazole
- Structure : Replaces the isoxazole oxygen with sulfur, forming an isothiazole ring.
- Key Differences: The sulfur atom increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions . Molecular formula C₁₀H₉NS (vs. C₁₀H₉NO₂) results in distinct mass spectrometry profiles .
- Applications: Potential use in agrochemicals due to sulfur’s redox activity .
2-(Benzo[d]oxazol-2-yl)-4-methylphenol
- Structure: Incorporates a benzoxazole ring fused to the phenol group.
- Key Differences :
Tabulated Comparison of Key Properties
常见问题
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


